5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one is a pyridazinone derivative characterized by its unique molecular structure and potential biological activities. This compound, with the chemical formula and a molecular weight of 167.17 g/mol, is recognized for its applications in medicinal chemistry and pharmacology, particularly as a scaffold for drug development targeting various biological pathways.
5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one belongs to the class of heterocyclic compounds known as pyridazinones. It is synthesized through various chemical reactions involving pyridazine derivatives and has been studied for its reactivity and potential therapeutic properties. The compound is cataloged under the CAS number 17335-04-5, indicating its recognized status in chemical databases .
The synthesis of 5-acetyl-4-amino-6-methyl-2H-pyridazin-3-one can be achieved through several methods, often involving multi-step reactions. One notable approach includes:
For example, a method described in a patent involves refluxing intermediates with hydrazine hydrate and subsequent reduction using zinc powder in methanol to yield the desired product .
The molecular structure of 5-acetyl-4-amino-6-methyl-2H-pyridazin-3-one features a pyridazine ring substituted at the 5-position with an acetyl group and at the 4-position with an amino group. The methyl group is located at the 6-position.
Key structural data:
5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one participates in various chemical reactions due to its functional groups:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action of 5-acetyl-4-amino-6-methyl-2H-pyridazin-3-one primarily involves its interaction with biological targets such as enzymes or receptors. Studies indicate that it may inhibit fatty acid-binding proteins (FABP), which play significant roles in lipid metabolism and signaling pathways.
The proposed mechanism includes:
5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one exhibits several notable physical and chemical properties:
These properties influence its handling, storage, and application in scientific research.
The applications of 5-acetyl-4-amino-6-methyl-2H-pyridazin-3-one are diverse:
The pyridazinone nucleus represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group. This structure confers unique electronic properties and hydrogen-bonding capabilities critical for interacting with biological targets. Among its derivatives, 5-acetyl-4-amino-6-methyl-2H-pyridazin-3-one (CAS: 17335-04-5) exemplifies strategic functionalization patterns that enhance target affinity and selectivity. The compound’s molecular framework (C₇H₉N₃O₂, MW: 167.17 g/mol) integrates hydrogen bond donors/acceptors and hydrophobic regions, enabling precise modulation of enzyme active sites and receptor domains [1] [3]. Research highlights its role as a precursor to advanced pharmacophores, particularly in central nervous system (CNS) and cardiovascular therapeutics.
The pyridazinone core enables multifaceted molecular interactions essential for biological activity. X-ray crystallographic studies of analogues bound to phosphodiesterase 10A (PDE10A) reveal three key interactions:
Table 1: Physicochemical Properties of 5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one
Property | Value | Method |
---|---|---|
Molecular Formula | C₇H₉N₃O₂ | Calculated |
Molecular Weight | 167.17 g/mol | Calculated |
Density | 1.44 ± 0.1 g/cm³ | Predicted |
pKa | 10.00 ± 0.70 | Predicted |
Storage Stability | Sealed, dry, 2–8°C | Experimental [2] [4] |
The 5-acetyl and 4-amino substituents introduce additional hydrogen-bonding capacity and electronic modulation. These features allow the scaffold to occupy hydrophobic pockets (e.g., Leu625/Met703 in PDE10A) while maintaining solubility profiles suitable for blood-brain barrier penetration (e.g., brain-plasma ratio Kp = 1.64 in mice for analogue TAK-063) [3] [6]. This balance underpins the compound’s utility in designing CNS-active agents.
Functional group variations at key positions dictate target specificity and potency:
Acetyl Group (C5 Position):Enhances electrophilicity and participates in hydrogen bonding. Predicted pKa ~10.0 suggests partial protonation under physiological conditions, facilitating ionic interactions [1] [2]. Derivatives lacking this group show 16-fold reduced PDE10A inhibition [3].
Amino Group (C4 Position):Serves as a hydrogen bond donor. In pyridazinone-based PDE inhibitors, its replacement diminishes Gln716 binding, reducing IC50 values from nanomolar to micromolar ranges [3] [6].
Methyl Group (C6 Position):Optimizes steric fit within hydrophobic enzyme cavities. Ortho-substitutions on pendant rings disrupt conformational stability, lowering activity (e.g., o-methyl analogue IC50 = 940 nM vs. unsubstituted IC50 = 18 nM) [3].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0